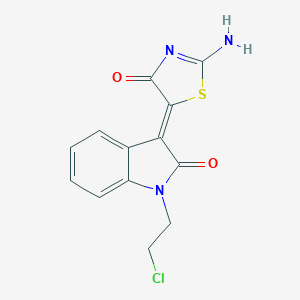![molecular formula C21H22N4O2S2 B308174 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308174.png)
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of benzoxazepine derivatives, which have been extensively studied due to their diverse biological activities. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are of great interest to researchers. In
作用機序
The mechanism of action of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, this compound has been reported to exhibit antiviral and antimicrobial activities.
実験室実験の利点と制限
The advantages of using 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Furthermore, this compound has been reported to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research on 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Additionally, the synthesis method of this compound can be optimized to yield a higher purity product with a better yield. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored further.
Conclusion
In conclusion, 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This compound has diverse biological activities such as antitumor, antiviral, and antimicrobial activities. The mechanism of action of this compound involves the inhibition of topoisomerase II and protein kinase C. This compound has several biochemical and physiological effects such as inducing apoptosis in cancer cells and exhibiting neuroprotective effects. The advantages of using this compound in lab experiments include its diverse biological activities and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis. Finally, the future directions for the research on this compound include the development of this compound as a novel therapeutic, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields.
合成法
The synthesis of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate is then reacted with pentanethiol to form 2-(pentylthio)acetanilide. The next step involves the reaction of 2-(pentylthio)acetanilide with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 7-acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. This synthesis method has been optimized to yield a high purity product with a good yield.
科学的研究の応用
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research due to its diverse biological activities. This compound has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
特性
製品名 |
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
分子式 |
C21H22N4O2S2 |
分子量 |
426.6 g/mol |
IUPAC名 |
1-(3-pentylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-4-7-12-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(27-19)17-11-8-13-28-17/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 |
InChIキー |
YWPMKDSYIZMKEC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
正規SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Acetyl-6-(5-methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308091.png)
![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)
![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)
![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)